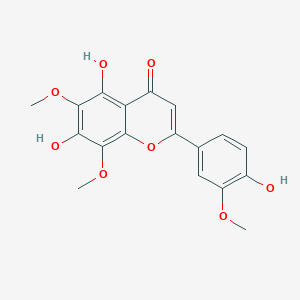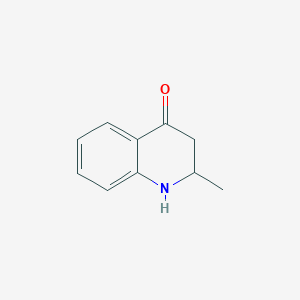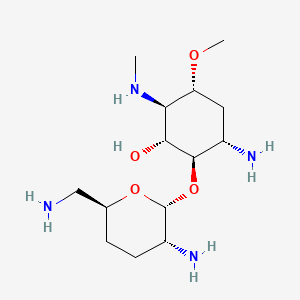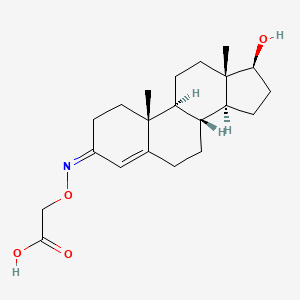
testosterone (E)-3-(O-carboxymethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone (Z)-3-(O-carboxymethyl)oxime is the Z (anti) isomer of testosterone 3-(O-carboxymethyl)oxime.
Applications De Recherche Scientifique
Enzyme Immunoassay Development
Österman, Juntunen, and Gothoni (1979) developed an enzyme immunoassay for testosterone using testosterone-3-(carboxymethyl)oxime horseradish peroxidase conjugate. This assay demonstrated high sensitivity and specificity, with potential applications in testosterone measurement and endocrinological research (Österman, Juntunen, & Gothoni, 1979).
Study of Antibody Binding Characteristics
Jana and Ali (1999) investigated the antibody binding characteristics of geometrical isomers of testosterone 3-(O-carboxymethyl)oxime, revealing how the geometry and ionization state of the carboxymethyl oxime group significantly impacts the affinity of the isomers for the antibody. This research contributes to understanding immunoassay specificity and sensitivity (Jana & Ali, 1999).
Testosterone Derivatives as Serotonin Reuptake Transporter Inhibitors
In 2021, researchers synthesized two testosterone derivatives from testosterone 3-oxime and testosterone 3-(O-carboxymethyl)oxime, investigating their potential as serotonin reuptake transporter inhibitors. This study opens avenues for testosterone derivatives in psychiatric and neurological research (Author Unknown, 2021).
Sandwich Immunoassay Development
Sengupta, Dhar, and Ali (1992) developed a highly sensitive and specific sandwich immunoassay for testosterone using testosterone-3-(O-carboxymethyl)oxime. This assay's sensitivity and specificity make it valuable for clinical and biochemical studies of testosterone (Sengupta, Dhar, & Ali, 1992).
Development of Immunoanalytical Systems
Pouzar and Ćerný (1996) focused on the preparation of 3-(O-(2-carboxyethyl)oxime derivatives of testosterone for developing immunoanalytical systems. Their work is crucial for advancing analytical methods in endocrinology and pharmacology (Pouzar & Ćerný, 1996).
One Step Enzyme Linked Immunosorbent Assay
Shrivastav, Basu, and Kariya (2003) described a one-step enzyme-linked immunosorbent assay (ELISA) for estimating serum testosterone using testosterone-3-O-carboxymethyl-oxime derivatives. This method's high sensitivity and precision are significant for clinical diagnostics (Shrivastav, Basu, & Kariya, 2003).
Nongenomic Receptor Study
Lieberherr and Grosse (1994) explored how testosterone derivatives like testosterone (O-carboxymethyl)oxime impact cellular processes such as calcium concentration and inositol formation. This study sheds light on the nongenomic actions of testosterone in bone biology (Lieberherr & Grosse, 1994).
Propriétés
Formule moléculaire |
C21H31NO4 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-[(Z)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14-/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
VDYLVWGBLQNNAW-VLXQCQHTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
testosterone 3-(O-carboxymethyl)oxime testosterone 3-CMOx |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
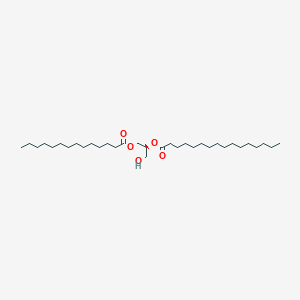

![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)

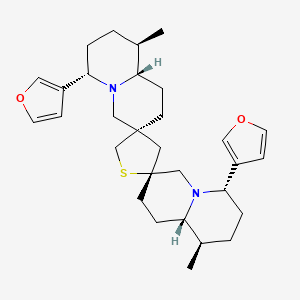
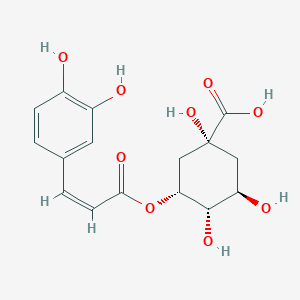
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
